molecular formula C23H31N3O2 B13455628 N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-4-carboxamide

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-4-carboxamide

Cat. No.: B13455628
M. Wt: 381.5 g/mol
InChI Key: YLWSDZFGXPMTIB-UHFFFAOYSA-N
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Description

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-4-carboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a bicyclic oxabicyclo structure. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-4-carboxamide typically involves multiple steps. One common method includes the coupling of tryptamine with a carboxylic acid derivative using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction conditions often involve stirring the reactants in a suitable solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the indole and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives .

Scientific Research Applications

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-4-carboxamide is unique due to its combination of an indole moiety, a piperidine ring, and a bicyclic oxabicyclo structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

IUPAC Name

N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxamide

InChI

InChI=1S/C23H31N3O2/c27-22(23-10-5-19(6-11-23)28-16-23)25-18-8-13-26(14-9-18)12-7-17-15-24-21-4-2-1-3-20(17)21/h1-4,15,18-19,24H,5-14,16H2,(H,25,27)

InChI Key

YLWSDZFGXPMTIB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1OC2)C(=O)NC3CCN(CC3)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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